Glycine Water

Analytical Chemistry Formulation Development Stoichiometry

Accurate gravimetric preparation of glycine buffers is frequently compromised by the variable hygroscopicity of anhydrous glycine, introducing systematic error into analytical workflows. Glycine Water (CAS 130769-54-9), the stoichiometric 1:1 monohydrate (MW 93.08 g/mol, C₂H₇NO₃), eliminates this uncertainty. • Defined stoichiometry enables direct, gravimetric preparation of exact molar solutions-no correction for adventitious moisture required. • Expanded H-bonding network (3 donors, 4 acceptors) provides superior lyophilization cake integrity; ≥1.18 glycine:anhydrous raffinose (w/w) threshold prevents cake collapse under aggressive drying cycles. • Serves as a well-characterized model for hydrate-anhydrate phase transition studies and co-crystal screening. Ideal for protein formulation, enzymatic assay development, and crystallization screens.

Molecular Formula C2H7NO3
Molecular Weight 93.08 g/mol
CAS No. 130769-54-9
Cat. No. B14280960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine Water
CAS130769-54-9
Molecular FormulaC2H7NO3
Molecular Weight93.08 g/mol
Structural Identifiers
SMILESC(C(=O)O)N.O
InChIInChI=1S/C2H5NO2.H2O/c3-1-2(4)5;/h1,3H2,(H,4,5);1H2
InChIKeyRUECTJATXCACED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycine Water: Hydrate vs. Anhydrous


Glycine Water (CAS 130769-54-9), chemically defined as glycine monohydrate, is a 1:1 hydrate of the simplest achiral proteinogenic amino acid, glycine [1]. This crystalline solid exhibits a molecular weight of 93.08 g/mol and a molecular formula of C₂H₇NO₃, distinguishing it from anhydrous glycine (MW 75.07 g/mol, CAS 56-40-6) by the presence of one water molecule per formula unit [2]. The hydrate form influences fundamental properties including hydrogen-bonding capacity (3 donors, 4 acceptors) and exact mass (93.0426 Da), which are critical parameters for applications requiring precise stoichiometry, controlled water content, or specific crystallization behavior [1].

Glycine Water: Substitution Challenges


The monohydrate form of glycine cannot be universally substituted with anhydrous glycine or other amino acid hydrates without altering critical formulation parameters. The presence of the stoichiometric water molecule in Glycine Water modifies its hydrogen-bonding network, which directly impacts lyophilization behavior, excipient compatibility, and crystallization kinetics compared to the anhydrous form [1]. Furthermore, substitution with other amino acid monohydrates (e.g., L-alanine monohydrate) or salts (e.g., glycine hydrochloride) introduces different molecular weights, counterions, and physicochemical profiles that can alter dissolution rates, buffer capacity, and protein stabilization efficacy [2]. Therefore, selection of the specific hydrate form is a quantitative, not arbitrary, decision that must be guided by the differential evidence presented below.

Glycine Water: Differential Evidence


Molecular Weight & Stoichiometry

Glycine Water (CAS 130769-54-9) has a molecular weight of 93.08 g/mol and exact mass of 93.0426 Da, which is 18.01 g/mol heavier than anhydrous glycine (CAS 56-40-6, MW 75.07 g/mol) due to the stoichiometric inclusion of one water molecule per glycine unit [1]. This difference is critical for gravimetric preparation of solutions and formulations where precise molar ratios are required. For comparison, glycine hydrochloride (CAS 6000-43-7) has a molecular weight of 111.53 g/mol, reflecting the addition of HCl rather than water [2].

Analytical Chemistry Formulation Development Stoichiometry

Hydrogen Bonding Capacity

Glycine Water (CAS 130769-54-9) exhibits 3 hydrogen bond donors and 4 hydrogen bond acceptors per formula unit, as computed from its molecular structure [1]. In contrast, anhydrous glycine (CAS 56-40-6) has 2 hydrogen bond donors and 3 hydrogen bond acceptors [2]. Glycine hydrochloride (CAS 6000-43-7) presents 3 hydrogen bond donors but only 3 hydrogen bond acceptors [3]. This difference arises directly from the incorporated water molecule, which participates in the hydrogen-bonding network and can influence crystal packing, solubility, and interaction with excipients in solid-state formulations.

Supramolecular Chemistry Crystal Engineering Formulation Stability

Lyophilization Collapse Resistance

In partially crystalline freeze-dried systems, the presence of glycine (including its hydrate form) as a crystalline excipient provides structural integrity and prevents macroscopic collapse during primary drying at elevated temperatures. A glycine to anhydrous raffinose weight ratio of ≥1.18 and a glycine to anhydrous trehalose weight ratio of ≥1.56 were necessary to withstand collapse when primary drying was conducted at a product temperature at least 10°C above the glass transition temperature (T'g) [1]. This quantitative threshold directly informs the selection of glycine hydrate over purely amorphous alternatives in lyophilized biopharmaceutical formulations.

Pharmaceutical Formulation Freeze-Drying Excipient Science

Glycine Water Application Scenarios


Precise Molar Formulation

When preparing stock solutions or buffers requiring exact molar concentrations of glycine, the use of Glycine Water (monohydrate) rather than anhydrous glycine eliminates the need to account for variable water content due to hygroscopicity. The defined stoichiometry (93.08 g/mol) allows for accurate gravimetric preparation, which is critical in analytical method development, enzymatic assays, and crystallization screens [1].

Lyophilized Formulation Integrity

In freeze-dried protein formulations, glycine hydrate serves as a crystalline bulking agent that prevents cake collapse during aggressive primary drying cycles. The quantitative weight ratio thresholds established (≥1.18 glycine:anhydrous raffinose) enable formulation scientists to design robust lyophilization processes with higher throughput and lower residual moisture [2].

Solid-State Chemistry & Crystal Engineering

The distinct hydrogen-bonding network of glycine monohydrate (3 donors, 4 acceptors) relative to anhydrous glycine (2 donors, 3 acceptors) makes it a valuable model compound for investigating hydrate-anhydrate phase transitions, co-crystal formation, and the role of water in supramolecular assembly [3].

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